molecular formula C25H19NO5 B2829582 [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate CAS No. 953175-78-5

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate

Cat. No.: B2829582
CAS No.: 953175-78-5
M. Wt: 413.429
InChI Key: ZJYQVDGCNYNHQW-UHFFFAOYSA-N
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Description

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate: is a synthetic organic compound with the molecular formula C25H19NO5 and a molecular weight of 413.429 g/mol. This compound is characterized by the presence of an isoxazole ring, a xanthene core, and a methoxyphenyl group, making it a unique and versatile molecule in various scientific research applications.

Scientific Research Applications

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in biochemical assays and as a probe for studying biological processes.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Isoxazoles are found in many drugs and can exhibit diverse biological activities .

Safety and Hazards

Safety and hazard information would depend on the specific compound. For a related compound, [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, hazard classifications include Acute Tox. 3 Oral .

Future Directions

Future research could focus on synthesizing the requested compound and studying its biological activities. Given the significance of isoxazoles in drug discovery, such research could potentially lead to the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the methoxyphenyl group and the xanthene core. Common reagents used in these reactions include isoxazole precursors, methoxyphenyl derivatives, and xanthene carboxylates. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form for various applications.

Chemical Reactions Analysis

Types of Reactions

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperature, pressure, and pH to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate include other isoxazole derivatives, xanthene derivatives, and methoxyphenyl-containing compounds. Examples include:

  • (5-phenylisoxazol-3-yl)methyl 9H-xanthene-9-carboxylate
  • (5-(4-methoxyphenyl)isoxazol-3-yl)methyl 9H-xanthene-9-carboxylate
  • (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 9H-xanthene-9-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and physical properties to the compound, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5/c1-28-18-8-6-7-16(13-18)23-14-17(26-31-23)15-29-25(27)24-19-9-2-4-11-21(19)30-22-12-5-3-10-20(22)24/h2-14,24H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYQVDGCNYNHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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